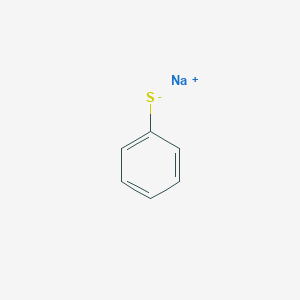

sodium;benzenethiolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

sodium;benzenethiolate, also known as methyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is produced through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C . The reaction can be represented as: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ]

Industrial Production Methods: In industrial settings, the production of methyltrichlorosilane involves optimizing the amount of metal catalyst to favor the formation of this compound over other products like dimethyldichlorosilane .

Types of Reactions:

Alcoholysis: Reaction with alcohols to form alkoxysilanes. For example, methanol converts it to trimethoxymethylsilane: [ \text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} ]

Reduction: Reduction with alkali metals forms a highly crosslinked material called polymethylsilyne: [ n \text{MeSiCl}_3 + 3n \text{Na} \rightarrow [\text{MeSi}]_n + 3n \text{NaCl} ]

Common Reagents and Conditions:

Hydrolysis: Water

Alcoholysis: Methanol or other alcohols

Reduction: Alkali metals like sodium

Major Products:

Hydrolysis: Methylsilanetriol and hydrochloric acid

Alcoholysis: Trimethoxymethylsilane and hydrochloric acid

Reduction: Polymethylsilyne and sodium chloride

Aplicaciones Científicas De Investigación

Methyltrichlorosilane is extensively used in various fields:

Chemistry: As a precursor for synthesizing siloxane polymers and other organosilicon compounds.

Biology: Utilized in the modification of surfaces to create hydrophobic coatings.

Medicine: Employed in the development of biocompatible materials for medical devices.

Industry: Used in the production of silicone resins, adhesives, and sealants.

Mecanismo De Acción

The primary mechanism by which methyltrichlorosilane exerts its effects is through its reactivity with water and alcohols, leading to the formation of silanols and alkoxysilanes. These intermediates further condense to form cross-linked polymer networks, which are essential in creating various silicone-based materials .

Comparación Con Compuestos Similares

- Dimethyldichlorosilane (CH₃)₂SiCl₂

- Trimethylchlorosilane (CH₃)₃SiCl

Comparison:

- Dimethyldichlorosilane: Unlike methyltrichlorosilane, it has two methyl groups and two chlorine atoms attached to silicon. It is a major product in the industrial production of organosilicon compounds .

- Trimethylchlorosilane: Contains three methyl groups and one chlorine atom attached to silicon. It is less reactive compared to methyltrichlorosilane due to the presence of more methyl groups .

Methyltrichlorosilane is unique due to its high reactivity and ability to form highly cross-linked polymer networks, making it valuable in various industrial applications .

Propiedades

IUPAC Name |

sodium;benzenethiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWQDAUIUBVCDD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[S-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)